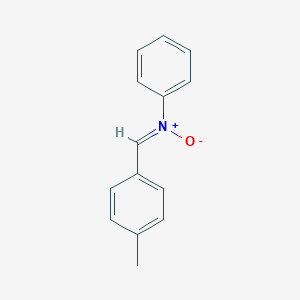

Nitrone, N-phenyl-alpha-p-tolyl-

Description

Conceptual Framework of Nitrone Functionality and Reactivity

Nitrones are organic compounds containing the functional group R1R2C=N+(O−)R3. This 1,3-dipolar species is characterized by a carbon-nitrogen double bond and a coordinate bond between the nitrogen and oxygen atoms. qu.edu.sa This structure imparts a unique reactivity profile, making them valuable intermediates in a variety of organic transformations. ontosight.aijst.go.jp Their general chemical formula can be represented as X-CH=NO-Y. researchgate.net

The reactivity of nitrones is multifaceted. They can participate in nucleophilic additions, cycloaddition reactions, and photochemical rearrangements. osti.gov The core of their synthetic utility lies in their ability to act as 1,3-dipoles in cycloaddition reactions, particularly with alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolidines and isoxazolines. qu.edu.saontosight.aimdpi.com These reactions, often referred to as [3+2] cycloadditions, are powerful tools for constructing complex molecular architectures. qu.edu.sa The stereoelectronic properties of the substituents on both the carbon and nitrogen atoms of the nitrone functionality can be fine-tuned to control the reactivity and selectivity of these cycloadditions. researchgate.netrsc.org

Historical Development of Nitrone Research and Classification

The journey of nitrone chemistry began in the late 19th century with the discovery of the first 1,3-dipoles. qu.edu.sa The term "nitrone," a portmanteau of "nitrogen ketone," was introduced by Pfeiffer in 1916 to highlight the structural analogy to ketones. researchgate.netresearchgate.net The systematic study of [3+2] cycloaddition reactions, pioneered by Huisgen in 1960, significantly propelled the field forward, establishing these reactions as a cornerstone of heterocyclic synthesis. qu.edu.sa

In the late 1960s and early 1970s, nitrones gained prominence as "spin traps" in the study of highly unstable free radical intermediates. nih.govnih.gov This technique involves the reaction of a nitrone with a transient radical to form a more stable nitroxide radical, which can then be detected and characterized using electron spin resonance (ESR) spectroscopy. nih.govnih.gov

Nitrones are broadly classified based on the nature of the substituents attached to the carbon and nitrogen atoms. A key classification distinguishes between cyclic and acyclic nitrones, which exhibit different behaviors in cycloaddition reactions. qu.edu.sa Further categorization is based on the substitution pattern, such as C,N-diaryl nitrones, where both the carbon and nitrogen atoms are attached to aromatic rings. smolecule.com

Significance of Acyclic C,N-Diaryl Nitrones in Contemporary Chemical Science

Acyclic C,N-diaryl nitrones represent an important subclass of nitrones that have found extensive applications in organic synthesis. The presence of aryl groups on both the carbon and nitrogen atoms influences the electronic and steric properties of the nitrone, thereby affecting its reactivity and selectivity in various reactions. tandfonline.com

These nitrones are particularly valued for their role in the stereoselective synthesis of complex nitrogen-containing molecules, including natural products and biologically active compounds. smolecule.comtandfonline.com The ability to control the stereochemical outcome of their cycloaddition reactions is a key advantage, enabling the construction of molecules with multiple chiral centers. tandfonline.com Furthermore, C,N-diaryl nitrones serve as model compounds for studying the mechanisms of 1,3-dipolar cycloadditions and for developing new synthetic methodologies. smolecule.comtandfonline.com

Specific Context of N-phenyl-alpha-p-tolyl-nitrone within Acyclic Nitrone Research

N-phenyl-alpha-p-tolyl-nitrone, with the chemical formula C14H13NO, is a C,N-diaryl nitrone distinguished by a phenyl group on the nitrogen atom and a p-tolyl group on the alpha-carbon. smolecule.com This specific substitution pattern was a result of deliberate design to modulate the electronic and steric characteristics of the nitrone framework. smolecule.com The presence of the electron-donating p-tolyl group influences the reactivity of the nitrone, often leading to enhanced selectivity in cycloaddition reactions and improved stability. smolecule.com

Its historical development was driven by the demand for nitrones that could provide greater control over the stereochemical course of reactions. smolecule.com Consequently, N-phenyl-alpha-p-tolyl-nitrone has been instrumental in the synthesis of intricate molecular structures and has contributed significantly to our understanding of the factors that govern the regioselectivity and stereoselectivity of nitrone cycloadditions. smolecule.com

Interactive Data Table: Properties of Nitrone, N-phenyl-alpha-p-tolyl-

| Property | Value |

| IUPAC Name | 1-(4-methylphenyl)-N-phenylmethanimine oxide |

| CAS Number | 19865-55-5 |

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C=N+[O-] |

| InChI Key | GIRQZCQKQNMCRZ-PTNGSMBKSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19865-55-5 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(4-methylphenyl)-N-phenylmethanimine oxide |

InChI |

InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |

InChI Key |

GIRQZCQKQNMCRZ-PTNGSMBKSA-N |

SMILES |

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of N Phenyl Alpha P Tolyl Nitrone and Acyclic Nitrone Systems

1,3-Dipolar Cycloaddition (1,3-DC) Reactions of Nitrones

The 1,3-dipolar cycloaddition (1,3-DC) reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. chesci.comwikipedia.org In this reaction, a 1,3-dipole, such as a nitrone, reacts with a dipolarophile, typically an alkene or alkyne, in a concerted or stepwise fashion to yield a cycloadduct. chesci.comiisc.ac.in Nitrones, being 4π-electron systems, readily participate in these [π4s + π2s] cycloadditions, leading to the formation of isoxazolidines and isoxazolines. iisc.ac.in The versatility of this reaction has made it a popular method for synthesizing complex nitrogen-containing heterocycles, which are often precursors to biologically active molecules. smolecule.comrdd.edu.iq

Regioselectivity and Stereoselectivity in 1,3-DC

The utility of 1,3-DC reactions is significantly enhanced by their often high degree of regioselectivity and stereoselectivity. iisc.ac.insmolecule.com The orientation of the dipole relative to the dipolarophile determines the regiochemistry of the resulting cycloadduct, while the stereochemical outcome is dictated by the facial selectivity of the approach of the two reactants.

The regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition of nitrones are governed by a combination of electronic and steric factors. smolecule.commdpi.com Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regiochemical outcome. chesci.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the preferred orientation of addition.

In the case of N-phenyl-alpha-p-tolyl-nitrone, the p-tolyl group acts as an electron-donating group, influencing the electronic properties of the nitrone. smolecule.com This, in conjunction with the electronic nature of the substituents on the dipolarophile, dictates the dominant FMO interaction and thus the regioselectivity. iisc.ac.in For instance, the reaction of C,N-diphenylnitrone with electron-deficient alkenes like propylene (B89431) and methyl acrylate (B77674) regioselectively yields 5-substituted isoxazolidines. iisc.ac.in

Steric hindrance also plays a crucial role, particularly in determining the stereoselectivity (endo/exo selectivity). wikipedia.org The substituents on both the nitrone and the dipolarophile will arrange themselves in the transition state to minimize steric repulsion. wikipedia.org For example, in the cycloaddition of a nitrone to dihydrofuran, the exo-product is favored to reduce steric clash. wikipedia.org Computational studies using Density Functional Theory (DFT) have become invaluable in elucidating the transition state geometries and understanding the interplay of these factors. researchgate.netacs.org

The structure and type of the dipolarophile have a profound impact on the outcome of the 1,3-dipolar cycloaddition reaction with nitrones like N-phenyl-alpha-p-tolyl-nitrone. iisc.ac.insmolecule.com

Alkenes: The reaction of nitrones with alkenes is a classic and widely used method for the synthesis of isoxazolidines. iisc.ac.insmolecule.com The electronic nature of the substituents on the alkene (electron-donating or electron-withdrawing) influences the regioselectivity of the cycloaddition. iisc.ac.inmdpi.com For example, the reaction of C-aryl-N-phenylnitrones with substituted cinnamic acid piperidides has been studied to understand the regioselectivity and stereoselectivity of the process. iisc.ac.in

Alkynes: When alkynes are used as dipolarophiles, the initial cycloadduct is a 2,3-dihydroisoxazole (isoxazoline), which can sometimes be aromatized to the corresponding isoxazole. iisc.ac.in The reaction of nitrones with terminal alkynes is a key step in the Kinugasa reaction for the synthesis of β-lactams. organicreactions.org

Heteroallenes: Nitrones can also react with heteroallenes, such as isocyanates. acs.org DFT studies have shown that the mechanism of cycloaddition between nitrones and isocyanates can be either concerted or stepwise, depending on the solvent polarity. acs.org In polar solvents, a stepwise mechanism is favored where the nitrone oxygen acts as a nucleophile. researchgate.net

The table below summarizes the reaction of N-phenyl-alpha-p-tolyl-nitrone with different types of dipolarophiles.

| Dipolarophile Type | Product Type | Key Features |

| Alkenes | Isoxazolidines | High regioselectivity and stereoselectivity, influenced by electronic and steric factors. iisc.ac.insmolecule.commdpi.com |

| Alkynes | Isoxazolines/β-lactams | Used in the Kinugasa reaction for β-lactam synthesis. organicreactions.orgnih.gov |

| Heteroallenes | Oxadiazolidinones/Dioxazolidines | Mechanism can be concerted or stepwise depending on solvent polarity. acs.org |

Application of 1,3-DC in Heterocycle Synthesis

The 1,3-dipolar cycloaddition of nitrones is a highly valuable transformation for the synthesis of various heterocyclic systems. iisc.ac.insmolecule.com The resulting cycloadducts can be further elaborated into a wide range of important molecules.

The primary products of the 1,3-dipolar cycloaddition of nitrones with alkenes are isoxazolidines. iisc.ac.insmolecule.com These five-membered heterocycles are not only found in some natural products and biologically active compounds but also serve as versatile synthetic intermediates. rdd.edu.iqnih.gov

The synthesis of isoxazolidines from N-phenyl-alpha-p-tolyl-nitrone has been demonstrated in several studies. For example, its reaction with tomentosin, a sesquiterpene lactone, in refluxing benzene (B151609) yields a spiro-isoxazolidine derivative. rsc.org The reaction proceeds with the formation of a single diastereomer after purification. rsc.org

Isoxazolidines can undergo a variety of transformations, most notably the reductive cleavage of the N-O bond. This cleavage, often achieved using reagents like zinc in acetic acid or catalytic hydrogenation, yields 1,3-aminoalcohols, which are valuable building blocks in organic synthesis. nih.gov

The following table presents data from the synthesis of a spiro-isoxazolidine derivative using N-phenyl-alpha-p-tolyl-nitrone. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Tomentosin | N-phenyl-alpha-p-tolyl-nitrone | 13-[(Phenylamine), (p-tolyl)-methyl]-11, N-epoxy-tomentosin | 69 |

A particularly significant application of nitrone cycloaddition is in the synthesis of β-lactams via the Kinugasa reaction. nih.gov This reaction involves the copper(I)-mediated reaction of a nitrone with a terminal alkyne. organicreactions.org The reaction proceeds through a cascade process initiated by a 1,3-dipolar cycloaddition of a copper acetylide to the nitrone, followed by rearrangement to stereoselectively form the β-lactam ring. organicreactions.org

While the initial reports focused on aldimine-derived nitrones, the scope of the Kinugasa reaction has been expanded to include various nitrones and alkynes. organicreactions.org The reaction is known for its ability to produce cis-substituted β-lactam products with high stereoselectivity. organicreactions.org The mechanism of the Kinugasa reaction has been a subject of detailed computational studies, which suggest the involvement of a dicopper-acetylide intermediate and a stepwise cycloaddition process. nih.gov The development of catalytic and enantioselective versions has further enhanced the synthetic utility of this powerful transformation. organicreactions.org

Synthesis of Tetrahydro-1,2-oxazines

The synthesis of tetrahydro-1,2-oxazines can be effectively achieved through the [3+3] cycloaddition of nitrones with donor-acceptor (D-A) cyclopropanes. nih.gov This method has been established as a reliable route to these heterocyclic compounds, which are valuable as both potential therapeutic agents and synthetic intermediates. nih.gov For instance, the reaction of N-phenyl nitrone with differentially substituted aryl D-A cyclopropanes, catalyzed by calcium triflate, yields tetrahydro-1,2-oxazines in good to excellent yields (70-99%) and with high diastereoselectivity. acs.org The electronic nature of the substituents on both the nitrone and the cyclopropane (B1198618) can influence the reaction's efficiency and selectivity. acs.org For example, both electron-rich and electron-deficient aromatic substitutions on N-phenyl nitrones are well-tolerated, leading to the formation of the corresponding tetrahydro-1,2-oxazines in high yields (74-90%) and with excellent diastereoselectivity (up to 99:1). acs.org

In a similar vein, [4+2] cycloadditions between donor-acceptor cyclobutanes and nitrosoarenes also provide a pathway to tetrahydro-1,2-oxazines. core.ac.uk While electron-neutral and electron-deficient nitrosoarenes react with excellent regioselectivity, reactions with electron-rich nitrosoarenes have proven more challenging under the same conditions. core.ac.uk The use of specific Lewis acids, such as MgI2, can facilitate the reaction with electron-rich substrates, although sometimes with lower yields and a reversal of regioselectivity. core.ac.uk

The following table summarizes the results of the calcium-catalyzed cycloaddition of various nitrones with a donor-acceptor cyclopropane:

| Entry | Nitrone Substituent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | H | 8 | 94 | 66:1 |

| 2 | p-MeO | 11a | 90 | 99:1 |

| 3 | p-Cl | 11b | 74 | 99:1 |

| 4 | p-CF3 | 11c | 85 | 99:1 |

| 5 | o-Me | 11d | 88 | 99:1 |

Table 1: Calcium-Catalyzed Cycloaddition of N-Phenyl Nitrones with Donor-Acceptor Cyclopropane. acs.org

Mechanistic Pathways of Nitrone Cycloadditions (Concerted vs. Stepwise)

The mechanism of 1,3-dipolar cycloadditions involving nitrones has been a subject of extensive study, with both concerted and stepwise pathways being considered. nih.govcsic.es The nature of the dipolarophile and the reaction conditions, particularly the solvent polarity, can significantly influence the operative mechanism. csic.esacs.org

For the reaction of nitrones with typical alkenes, computational studies suggest that the concerted mechanism is generally favored over a stepwise diradical pathway. nih.gov However, for highly reactive or electronically distinct dipolarophiles, the stepwise mechanism can become competitive or even dominant. nih.gov For example, the cycloaddition of nitrones with isocyanates has been shown to proceed through a concerted mechanism in nonpolar solvents, but a stepwise mechanism is favored in polar solvents. csic.esacs.org In the stepwise pathway, the initial step involves the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. csic.esacs.org

Density functional theory (DFT) calculations have been employed to investigate the reaction between N,α-diphenyl nitrone and phenyl acetylene (B1199291) in the context of the Kinugasa reaction. These studies suggest that a stepwise mechanism involving a dicopper-acetylide intermediate is energetically more favorable than a concerted pathway. acs.org The stepwise process involves the formation of a five-membered ring intermediate, which then undergoes further transformations. acs.org

In the context of [3+3] cycloadditions of nitrones with spirocyclopropyl oxindoles, a stepwise mechanism is also proposed to explain the observed diastereoselectivity. nih.govresearchgate.net This mechanism involves the initial nucleophilic opening of the cyclopropane ring by the nitrone oxygen, followed by an intramolecular Mannich-type cyclization. researchgate.net The stereochemical outcome is dictated by the preference for a boat-like transition state that minimizes steric interactions. researchgate.net

The following table presents a comparison of the calculated energy barriers for concerted and stepwise mechanisms in the cycloaddition of a nitrone with an isocyanate in different solvents:

| Solvent | Mechanism | Activation Energy (kcal/mol) |

| Gas Phase | Concerted | Lower |

| Hexane | Concerted | Lower |

| Toluene | Concerted | Lower |

| Dichloromethane (B109758) | Stepwise | Lower |

| Acetonitrile (B52724) | Stepwise | Lower |

Table 2: Influence of Solvent on the Mechanism of Nitrone-Isocyanate Cycloaddition. csic.esacs.org

Nucleophilic Additions to the Nitrone Carbon

The carbon atom of the nitrone functionality is electrophilic in nature and is susceptible to attack by various nucleophiles. smolecule.com This reactivity has been exploited for the synthesis of a diverse range of N,N-disubstituted hydroxylamines. uchicago.edu

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the nitrone carbon. researchgate.net For instance, the addition of Grignard reagents to C-aryl and C-alkyl nitrones provides a route to α-substituted hydroxylamines. researchgate.net The stereoselectivity of these additions can often be controlled by using chiral auxiliaries on the nitrone or by the addition of Lewis acids. researchgate.net Lewis acids can coordinate to the nitrone oxygen, enhancing the electrophilicity of the carbon atom and influencing the facial selectivity of the nucleophilic attack. researchgate.net

Other nucleophiles that have been successfully employed in additions to nitrones include sulfur-stabilized anions, acetylides, and silylated nucleophiles under Mukaiyama conditions. researchgate.net The addition of α-sulfinyl carbanions to nitrones, for example, has been used for the enantioselective synthesis of N-hydroxy tetrahydroisoquinoline derivatives. researchgate.netresearchgate.net

The following table provides examples of nucleophilic additions to nitrones:

| Nucleophile | Nitrone Substrate | Product |

| Grignard Reagents | C-Aryl/Alkyl Nitrones | α-Substituted Hydroxylamines |

| (R)-(+)-Methyl p-tolyl sulfoxide (B87167) anion | Various Nitrones | Optically Active N-Hydroxy Tetrahydroisoquinolines |

| Isocyanides (in presence of TMSCl) | 3,4-Dihydroisoquinoline N-oxide | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylamides |

Table 3: Examples of Nucleophilic Additions to Nitrones. researchgate.netsci-hub.se

Electrophilic Reactions at the Nitrone Oxygen

The oxygen atom of the nitrone group is nucleophilic and can react with various electrophiles. smolecule.com This reactivity allows for the modification of the nitrone functionality and the synthesis of new derivatives.

One of the most common electrophilic reactions at the nitrone oxygen is its participation in 1,3-dipolar cycloadditions, where the nitrone acts as the 1,3-dipole. smolecule.com In some stepwise cycloaddition mechanisms, the initial step is the nucleophilic attack of the nitrone oxygen on the electrophilic partner. For example, in the reaction of nitrones with isocyanates in polar solvents, the reaction is initiated by the attack of the nitrone oxygen on the central carbon of the isocyanate. csic.esacs.org

Reduction Reactions of Nitrones to N-Hydroxylamines

Nitrones can be readily reduced to the corresponding N,N-disubstituted hydroxylamines. sci-hub.sebath.ac.uk This transformation is a key step in many synthetic sequences that utilize nitrones as intermediates. bath.ac.uk

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent that efficiently reduces nitrones to hydroxylamines. sci-hub.sebath.ac.uk Other reducing agents include indium powder in aqueous media. researchgate.net Catalytic hydrogenation can also be used, although under high pressure, it may lead to the further reduction of the hydroxylamine (B1172632) to the corresponding amine. sci-hub.se

The asymmetric reduction of ketonitrones, particularly through catalytic hydrosilylation, is a valuable method for the synthesis of chiral N,N-disubstituted hydroxylamines. sci-hub.se For example, using ruthenium catalysts with chiral ligands like BINAP allows for the enantioselective hydrosilylation of nitrones, affording hydroxylamines with high enantiomeric excess. sci-hub.se

The following table lists some of the reagents used for the reduction of nitrones to N-hydroxylamines:

| Reducing Agent | Comments |

| Sodium Borohydride (NaBH₄) | Commonly used, efficient. sci-hub.sebath.ac.uk |

| Indium Powder | Effective in aqueous media. researchgate.net |

| Catalytic Hydrogenation (e.g., Raney Ni) | Can lead to over-reduction to amines. researchgate.net |

| Hydrosilanes (with Ru-BINAP catalyst) | Allows for asymmetric reduction. sci-hub.se |

| L-selectride | A potential reducing agent. bath.ac.uk |

Table 4: Reagents for the Reduction of Nitrones.

Transformations of Nitrones as Iminium Surrogates in Organic Synthesis

Nitrones can serve as effective surrogates for iminium ions in a variety of synthetic transformations. uchicago.eduresearchgate.net This approach is particularly useful because nitrones are often more stable and easier to handle than the corresponding iminium ions. uchicago.edu The nucleophilic addition to a nitrone, followed by subsequent transformations, provides a synthetic equivalent to the direct addition to an iminium ion. researchgate.net

This strategy has been employed in the development of Mannich-type and Pictet-Spengler-type reactions. uchicago.edu For example, Mannich-type reactions of cyclic nitrones with β-ketoacids or methyl ketones can generate β-N-hydroxy-aminoketones, which are precursors to piperidine (B6355638) alkaloids. uchicago.edu Similarly, Pictet-Spengler reactions of ketonitrones can be used to construct aza-quaternary centers. uchicago.edu

The reaction of N-aryl-α,β-unsaturated nitrones with isocyanates leads to the formation of N-styrenyl amidines. This transformation proceeds through an initial cycloaddition to form an oxadiazolidinone intermediate, which then undergoes decarboxylation and rearrangement, showcasing the nitrone's role as a precursor to a reactive intermediate. sci-hub.se

Rearrangement Reactions Involving Nitrones (e.g., Oxaziridine (B8769555) Rearrangement)

Nitrones can undergo rearrangement reactions, with the most notable being the rearrangement to amides via an oxaziridine intermediate. researchgate.netrsc.org This transformation can be initiated either photochemically or thermally. ias.ac.in

Photochemical irradiation of nitrones can lead to the formation of oxaziridines. ias.ac.in The stability of the resulting oxaziridine depends on the substituents on the nitrone. N-alkyl-α-arylnitrones tend to form more stable oxaziridines compared to N,α-diarylnitrones. ias.ac.in In cases where the oxaziridine is unstable, it can rearrange to an amide. ias.ac.in For instance, the photochemical rearrangement of certain oxaziridines can yield chiral lactams with high enantioselectivity. psu.edu

The rearrangement of oxaziridines to nitrones can also occur, particularly when catalyzed by Lewis acids. rsc.org This reaction has been observed for 2-t-butyl-3-phenyloxaziridines with electron-donating groups in the phenyl ring. rsc.org An efficient method for the chemoselective ring-opening rearrangement of 3-aryloxaziridines to either nitrones or amides has been developed, using silver triflate as a catalyst. researchgate.net The presence or absence of a Brønsted acid can direct the reaction towards the amide or nitrone product, respectively. researchgate.net

The following table shows the results of the Lewis acid-catalyzed rearrangement of an oxaziridine to a nitrone:

| Entry | Catalyst | Catalyst Amount (mol%) | Time (h) | Yield (%) of Nitrone |

| 1 | FeCl₃ | 20 | 3 | <8 |

| 2 | ZnCl₂ | 20 | 3 | 65 |

| 3 | AlCl₃ | 20 | 3 | 86 |

| 4 | AgOTf | 5 | 1.5 | 91 |

Table 5: Lewis Acid Catalyzed Rearrangement of Oxaziridine to Nitrone. researchgate.net

Role of N Phenyl Alpha P Tolyl Nitrone As a Spin Trap in Electron Paramagnetic Resonance Epr Spectroscopy

Fundamental Principles of EPR Spin Trapping Methodology

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. wikipedia.org However, the direct detection of many biologically relevant free radicals is challenging due to their extremely short half-lives. mdpi.com The spin trapping methodology overcomes this limitation by using a "spin trap," a diamagnetic compound that reacts with the unstable free radical to form a more stable and persistent radical product, known as a spin adduct. wikipedia.orgresearchgate.net This spin adduct accumulates to a concentration that is detectable by EPR spectroscopy. wikipedia.org

The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical, providing information about its identity. wikipedia.org This is achieved by analyzing the hyperfine splitting constants (hfsc) and g-values of the spectrum. wikipedia.org Nitrones, such as N-phenyl-alpha-p-tolyl-nitrone, are a widely used class of spin traps. nih.govnih.gov They react with free radicals at their nitronyl function to create a stable aminoxyl radical (nitroxide), which can be readily identified by EPR. nih.govnih.govresearchgate.net

Mechanism of Spin Adduct Formation with Nitrones

The fundamental reaction in spin trapping with nitrones involves the addition of a free radical to the carbon-nitrogen double bond of the nitrone. nih.govrsc.org This process converts the highly reactive, short-lived radical into a more stable nitroxide radical. nih.gov

Nitrones are effective traps for carbon-centered radicals. nih.govmdpi.com The intermolecular addition of an alkyl radical to a nitrone results in the formation of a new carbon-carbon bond and a stable nitroxide adduct. rsc.orgrsc.org This reaction has proven to be a synthetically useful method for creating carbon-carbon bonds. rsc.org For instance, the reaction of a nitrone with a nucleophilic ethyl radical can proceed with a high degree of stereocontrol. rsc.org The general effectiveness of nitrones in trapping carbon-centered radicals is attributed to the relative stability of the resulting nitroxide radical adducts. researchgate.net

Nitrones are also capable of trapping highly reactive oxygen-centered radicals, such as the hydroxyl radical (•OH) and superoxide (B77818) radical anion (O₂•⁻). nih.govspringernature.comtandfonline.com The detection of these species is of significant biological interest. springernature.com The addition of a hydroxyl radical to a nitrone like α-phenyl-N-tert-butyl nitrone (PBN), a compound structurally similar to N-phenyl-alpha-p-tolyl-nitrone, has been shown to form a detectable spin adduct. nih.gov Similarly, cyclic nitrones are widely used for the detection of superoxide and hydroxyl radicals in biological systems. springernature.comnih.gov The reaction of superoxide with cyclic nitrones can, however, lead to unstable adducts, which presents a challenge in their detection. fiu.edufiu.edu The nature of the addition of superoxide to nitrones is considered to be nucleophilic. nih.gov

Comparative Analysis of N-phenyl-alpha-p-tolyl-nitrone with Other Nitrone Spin Traps (e.g., PBN, DMPO, BMPO)

Different nitrone spin traps exhibit varying efficiencies and produce spin adducts with distinct characteristics. The most common spin traps include linear nitrones like α-phenyl-N-tert-butylnitrone (PBN) and cyclic nitrones such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO). wikipedia.orgrsc.org

PBN and its derivatives , like N-phenyl-alpha-p-tolyl-nitrone, are particularly effective for trapping carbon-based radicals. mdpi.com However, their spin adducts with oxygen-centered radicals can be unstable. mdpi.com The EPR spectra of PBN adducts often show less dependence on the structure of the trapped radical compared to cyclic nitrones. interchim.fr

DMPO is a widely used cyclic nitrone that often yields more characteristic EPR spectra for different radical adducts than PBN. mdpi.com This is due to larger and more structure-sensitive hyperfine splittings. mdpi.com However, a significant drawback of DMPO is the instability of its superoxide adduct (DMPO-OOH), which can decompose to the hydroxyl adduct (DMPO-OH), making it difficult to distinguish between superoxide and hydroxyl radical formation. interchim.frjfda-online.com

BMPO , another cyclic nitrone, offers an advantage over DMPO in superoxide detection. interchim.fr The BMPO-superoxide adduct is more stable and does not readily decompose into the hydroxyl adduct, and it has a significantly longer half-life. interchim.fr

The choice of spin trap often depends on the specific radical being investigated and the experimental conditions. For instance, in short-term studies, DMPO might be superior for superoxide trapping, while for longer reaction times, other traps like DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide) and BMPO are more advantageous. nih.gov

Advanced EPR Spectroscopic Characterization of Nitroxide Spin Adducts

The detailed analysis of the EPR spectra of nitroxide spin adducts is crucial for identifying the trapped radical. wikipedia.org

The key to identifying the trapped radical lies in the analysis of the hyperfine coupling constants (hfccs) in the EPR spectrum. wikipedia.org The unpaired electron of the nitroxide spin adduct interacts with the magnetic nuclei of nearby atoms, primarily the nitrogen of the nitrone and the protons of the trapped radical. chempap.org These interactions split the EPR signal into a characteristic pattern of lines.

The magnitude of the hyperfine splitting constant for the nitrogen atom (aN) and the β-hydrogen atom (aHβ) are particularly informative. mdpi.com For example, the EPR spectra of spin adducts of PBN-type nitrones with hydroxymethyl radicals typically show a triplet of doublets. nih.gov The specific values of aN and aH can help distinguish between different trapped radicals. rsc.org For instance, the hyperfine splitting constants for the benzhydryl phenyl nitroxide radical have been determined as aN = 10.01 G, aβ-H = 3.41 G, ao-H = 2.51 G, am-H = 0.88 G, and ap-H = 2.51 G. oup.com

Advanced techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy can provide even more detailed information, including the detection of long-range hyperfine splittings, which serve as unique spectral signatures for specific radical adducts. cdnsciencepub.com

Computational Chemistry and Theoretical Perspectives on N Phenyl Alpha P Tolyl Nitrone

Density Functional Theory (DFT) Studies on Nitrone Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful method for investigating the properties of N-phenyl-alpha-p-tolyl-nitrone. It offers a balance between computational cost and accuracy, making it suitable for studying various aspects of the nitrone's structure and reactivity. DFT calculations can provide valuable information on the molecule's geometry, electronic properties, and the mechanisms of reactions it participates in.

Molecular Geometry and Electronic Structure Analysis

DFT calculations have been employed to determine the optimized molecular geometry of nitrones, including bond lengths, bond angles, and dihedral angles. mdpi.com These computational studies provide a three-dimensional picture of the molecule's most stable conformation. Analysis of the electronic structure through DFT reveals key insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution within the molecule. mdpi.com These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the nitrone will interact with other molecules. mdpi.comresearchgate.net

Reaction Pathway Elucidation and Transition State Characterization

DFT methods are instrumental in mapping the potential energy surfaces of chemical reactions involving N-phenyl-alpha-p-tolyl-nitrone. acs.orgacs.org This allows for the elucidation of reaction pathways, distinguishing between concerted and stepwise mechanisms. acs.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely course of a reaction.

A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. mdpi.comacs.org DFT calculations can determine the geometry and energy of these fleeting structures. acs.org The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter for understanding the kinetics of a reaction. mdpi.com Lower activation energies indicate faster reactions. For instance, in cycloaddition reactions, DFT can help identify the transition state structures leading to different regioisomeric products, providing insight into the reaction's selectivity. mdpi.com

Prediction of Regio- and Stereoselectivity in Nitrone Reactions

Computational studies using DFT have proven to be highly effective in predicting the regioselectivity and stereoselectivity of reactions involving nitrones. mdpi.comacs.orgacs.org In the context of 1,3-dipolar cycloaddition reactions, a common reaction type for nitrones, DFT can be used to calculate the activation energies for the formation of different possible regioisomers and stereoisomers. mdpi.com The product that forms via the lowest energy transition state is predicted to be the major product.

These predictions are often in good agreement with experimental observations. acs.org For example, in the reaction of a nitrone with an alkene, DFT can help determine whether the reaction will favor the formation of one regioisomer over another by analyzing the orbital interactions and steric effects in the transition states. mdpi.com Similarly, the preference for endo or exo products in cycloaddition reactions can be rationalized through computational analysis of the corresponding transition state energies. researchgate.net

Solvent Effects in Theoretical Models of Nitrone Reactions

The inclusion of solvent effects in theoretical models is crucial for accurately describing the reactivity of nitrones in solution. acs.org Solvents can significantly influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and products to different extents. acs.orgmdpi.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT calculations to account for the bulk effects of the solvent. mdpi.comacs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations with different solvent models, researchers can study how the reaction mechanism and energy barriers change in various solvent environments, from nonpolar to polar. acs.org For instance, studies have shown that the mechanism of cycloaddition reactions of nitrones can shift from concerted in the gas phase or nonpolar solvents to stepwise in polar solvents. acs.org

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are a valuable tool for the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for N-phenyl-alpha-p-tolyl-nitrone. mdpi.comnih.gov

By calculating the theoretical NMR chemical shifts and IR vibrational frequencies, a direct comparison with experimental spectra can be made. This comparison can aid in the assignment of signals in the experimental spectra and confirm the proposed molecular structure. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be correlated with the experimentally observed peaks. researchgate.net Similarly, the calculated IR spectrum can help in identifying the characteristic vibrational modes of the nitrone functional group and other parts of the molecule. conicet.gov.ar Discrepancies between calculated and experimental data can point to specific structural features or intermolecular interactions that may not have been initially considered.

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods, particularly DFT, allow for the detailed investigation of the thermodynamic and kinetic aspects of reactions involving N-phenyl-alpha-p-tolyl-nitrone. mdpi.comresearchgate.net

Thermodynamic analysis involves calculating the changes in thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. researchgate.net These calculations can predict the spontaneity and position of equilibrium for a given reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products.

Kinetic analysis focuses on the rates of chemical reactions. By calculating the activation energy (Ea) from the energy of the transition state, computational methods can provide insights into how fast a reaction will proceed. mdpi.comresearchgate.net A lower activation energy corresponds to a faster reaction rate. These computational studies can be used to compare the rates of different possible reaction pathways and to understand how factors like substituents or catalysts can influence the reaction kinetics. acs.org

The table below presents a summary of thermodynamic and kinetic parameters that can be obtained from computational studies.

| Parameter | Symbol | Description | Computational Method |

| Enthalpy Change | ΔH | The heat absorbed or released in a reaction at constant pressure. | DFT |

| Entropy Change | ΔS | The change in the degree of disorder or randomness in a system. | DFT |

| Gibbs Free Energy Change | ΔG | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. | DFT |

These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that govern the thermodynamic and kinetic behavior of N-phenyl-alpha-p-tolyl-nitrone. researchgate.net

Structural Modification and Synthesis of N Phenyl Alpha P Tolyl Nitrone Derivatives

Design Principles for Modulating Nitrone Reactivity and Selectivity

The reactivity of nitrones is intrinsically linked to the electronic properties of the nitrone functional group (C=N+-O-). The core design principle for modulating the reactivity and selectivity of N-phenyl-alpha-p-tolyl-nitrone and its analogues involves the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the α-aryl (p-tolyl) or N-aryl (phenyl) ring.

These modifications are designed to alter the electron density of the nitrone moiety, particularly the nitronyl carbon and oxygen atoms. This, in turn, influences the compound's energy levels (HOMO/LUMO) and its susceptibility to attack by radicals or dipolarophiles. For instance, in spin-trapping applications, the rate of radical addition to the nitronyl carbon is a critical parameter. Attaching an EWG to the α-phenyl ring can increase the positive charge on the nitronyl carbon, making it more electrophilic and potentially accelerating its reaction with nucleophilic radicals. Conversely, an EDG would decrease its electrophilicity. nih.gov

Synthesis of Substituted N-phenyl-alpha-p-tolyl-nitrone Analogues

The primary and most common method for synthesizing N-phenyl-alpha-p-tolyl-nitrone and its substituted analogues is the condensation reaction between an N-arylhydroxylamine and an aromatic aldehyde. ias.ac.inresearchgate.net

For the parent compound, the synthesis involves the reaction of N-phenylhydroxylamine with p-tolualdehyde (4-methylbenzaldehyde). To create analogues, substituted versions of these precursors are used:

Modification of the α-aryl ring: Substituted p-tolualdehydes (e.g., with halogen, nitro, or alkoxy groups) are reacted with N-phenylhydroxylamine.

Modification of the N-aryl ring: N-phenylhydroxylamine derivatives with substituents on the phenyl ring are reacted with p-tolualdehyde.

A general synthetic scheme is as follows:

Ar'-CHO + Ar-NHOH → Ar'-CH=N+(O-)-Ar + H2O

(Substituted Aldehyde + Substituted N-Arylhydroxylamine → Substituted Nitrone + Water)

Various protocols exist to drive this condensation reaction to completion. Modern, environmentally friendly methods utilize solvents like glycerol (B35011), which can act as a recyclable solvent and promoting medium, often eliminating the need for a separate catalyst or base. ias.ac.in The hygroscopic nature of glycerol helps to absorb the water produced during the reaction, preventing the reverse hydrolysis of the nitrone product. ias.ac.in Other methods may involve the use of dehydrating agents or azeotropic removal of water. The resulting nitrone can then be purified using standard techniques such as recrystallization or column chromatography. nih.govrug.nl

Impact of Substituents on Electronic Properties and Reactivity (e.g., Hammett Constants)

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which provides a linear free-energy relationship. libretexts.orgwikipedia.org

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the constant for the unsubstituted reference reaction.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent. libretexts.org Positive σ values indicate an electron-withdrawing group, while negative values indicate an electron-donating group.

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. wikipedia.org

For derivatives of N-phenyl-alpha-p-tolyl-nitrone, substituents on the para position of the α-phenyl ring directly influence the nitrone's reactivity through both inductive and resonance effects. Studies on analogous PBN derivatives demonstrate a clear correlation between the Hammett constant of the para-substituent and the nitrone's electrochemical properties and reactivity. science.gov For example, a strong electron-withdrawing group like trifluoromethyl (CF₃), which has a large positive σp value, makes the nitrone easier to reduce and harder to oxidize. nih.gov This increased electrophilicity of the nitronyl carbon enhances the rate of trapping for nucleophilic radicals. nih.govresearchgate.net

The table below illustrates the relationship between the Hammett substituent constant (σp) for various para-substituents (on the α-phenyl ring) and their expected qualitative effect on the reactivity of the nitrone towards nucleophilic radicals.

| Substituent (R) | Hammett Constant (σₚ) | Electronic Effect | Expected Impact on Nitronyl Carbon's Electrophilicity | Expected Reactivity Towards Nucleophilic Radicals |

| -OCH₃ (Methoxy) | -0.27 | Strong Electron-Donating | Decreased | Slower |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Decreased | Slower |

| -H (Hydrogen) | 0.00 | Reference | Baseline | Baseline |

| -Cl (Chloro) | 0.23 | Weak Electron-Withdrawing | Increased | Faster |

| -CF₃ (Trifluoromethyl) | 0.54 | Strong Electron-Withdrawing | Significantly Increased | Much Faster |

| -NO₂ (Nitro) | 0.78 | Very Strong Electron-Withdrawing | Highly Increased | Fastest |

This table is generated based on established Hammett constants and principles of electronic effects on reactivity. Specific reaction rates would require experimental determination.

Plotting the logarithm of the relative reaction rates against the corresponding Hammett σ constants (a "Hammett plot") for a series of substituted nitrones typically yields a straight line. The slope of this line (the reaction constant, ρ) provides valuable insight into the reaction mechanism, such as the extent of charge development in the transition state. libretexts.orgwikipedia.org

Emerging Research Avenues and Future Directions in Nitrone Chemistry

Development of Novel Nitrone-Based Reagents for Selective Organic Transformations

The inherent reactivity of the nitrone functional group makes it a versatile tool in organic synthesis. nih.govontosight.ai Researchers are actively developing novel nitrone-based reagents to achieve highly selective organic transformations. These efforts are centered on modifying the electronic and steric properties of the nitrone framework to control reactivity and selectivity. smolecule.com

N-phenyl-alpha-p-tolyl-nitrone serves as a valuable scaffold in this endeavor. The presence of the p-tolyl group, an electron-donating substituent, and the phenyl group on the nitrogen atom creates a finely tuned electronic environment. smolecule.com This specific substitution pattern has been shown to offer advantages in reaction efficiency and product selectivity in cycloaddition reactions compared to other C,N-diarylnitrone variants. smolecule.com

Recent research has focused on the synthesis of new nitrone derivatives with diverse functionalities. For instance, the condensation of substituted benzaldehydes with N-phenylhydroxylamine derivatives has yielded a range of nitrones with varying electronic properties. bohrium.com These novel reagents are then employed in various organic transformations, including 1,3-dipolar cycloadditions, to generate complex nitrogen-containing heterocycles. smolecule.combohrium.com The development of these tailored nitrone reagents opens up new possibilities for the stereoselective synthesis of biologically active molecules and natural product analogues. smolecule.com

Table 1: Examples of Novel Nitrone-Based Reagents and their Applications

| Nitrone Reagent | Transformation | Application | Reference |

| Phosphorylated Nitrones | Cycloaddition with alkenes and alkynes | Synthesis of functionalized isoxazolidines and β-lactams | mdpi.com |

| Deuterium-labeled Phosphorylated Cyclic Nitrones | Spin trapping for free radical detection | Improved properties for EPR spectra analysis | mdpi.com |

| α-Fluorosulfoximines and Nitrones | Reaction to form monofluoroalkenes | Highly stereoselective synthesis of (Z)-monofluoroalkenes | cas.cn |

| N-aryl-C-(phenylcarbamoyl)nitrones | Reaction with allenes | Regioselective synthesis of diastereomeric isoxazolidines | researchgate.net |

Advancements in Asymmetric Induction with Nitrones and Chiral Catalysis

A significant area of advancement in nitrone chemistry is the development of asymmetric transformations. The use of chiral catalysts in conjunction with nitrones, including N-phenyl-alpha-p-tolyl-nitrone, has enabled the enantioselective synthesis of a wide array of chiral molecules. semanticscholar.org

Organocatalysis has emerged as a powerful strategy for achieving high levels of stereocontrol in nitrone reactions. nih.govresearchgate.net Chiral amines, Brønsted acids, and other organocatalysts have been successfully employed to catalyze asymmetric additions to nitrones. For example, chiral primary amine thiourea (B124793) bifunctional catalysts have been shown to effectively catalyze the asymmetric Michael addition of aldehydes to nitroolefins, leading to the synthesis of enantioenriched γ-nitroaldehydes which can be converted to cyclic nitrones. researchgate.net

Furthermore, the development of enantiopure N-aryl nitrones derived from readily available chiral starting materials has paved the way for highly stereoselective pericyclic cascade processes. st-andrews.ac.uk For instance, L-serine derived N-arylnitrones react with alkylarylketenes to produce asymmetric 3-alkyl-3-aryloxindoles with excellent yields and enantioselectivities. st-andrews.ac.uk These advancements highlight the growing potential of nitrone-based asymmetric catalysis in the synthesis of complex, optically active compounds.

Table 2: Chiral Catalysts and their Applications in Asymmetric Nitrone Reactions

| Chiral Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea-based Organocatalyst (C31) | Acyl-Strecker reaction | α-Aminonitriles | Excellent | rsc.org |

| Chiral Phosphoric Acid (CPA)-derived Brønsted Acid (S)-11 | Aza-Darzens reaction | Aziridines | High | rsc.org |

| L-Serine derived N-arylnitrones | Pericyclic cascade with alkylarylketenes | 3-Alkyl-3-aryloxindoles | up to 98% | st-andrews.ac.uk |

| N-TIPBS nitrone | Pericyclic cascade with ethylphenylketene | Oxindole | 96% | st-andrews.ac.uk |

Integration of Nitrone Chemistry in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. niist.res.in Nitrones, including N-phenyl-alpha-p-tolyl-nitrone, are increasingly being integrated into these complex reaction sequences to rapidly build molecular complexity. smolecule.com

The 1,3-dipolar nature of nitrones makes them ideal components for MCRs involving cycloaddition steps. ontosight.aismolecule.com For example, the reaction of nitrones with isocyanides has been shown to proceed through various cycloaddition pathways, such as [3+1], [3+2], and [3+3] annulations, to yield diverse heterocyclic scaffolds like 4-imino-1,2-oxazetidines and 1,2,4-oxadiazolidin-5-ones. nih.gov

Furthermore, N-phenyl-alpha-p-tolyl-nitrone has been utilized in cascade reaction sequences where an initial cycloaddition is followed by further transformations to construct polycyclic frameworks found in natural products. smolecule.com These cascade processes often proceed with high stereoselectivity, allowing for the efficient synthesis of complex target molecules. The development of novel MCRs and cascade reactions involving nitrones is a testament to the versatility of this functional group in modern organic synthesis.

Table 3: Examples of Multicomponent Reactions and Cascade Processes Involving Nitrones

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| Three-component aza-Darzens reaction | Aldehydes, amines, diazoacetate | Aziridines | Chiral phosphoric acid | rsc.org |

| Three-component acyl-Strecker reaction | Aldehydes, amines, acyl cyanides | α-Aminonitriles | Chiral thiourea | rsc.org |

| Silver-assisted [3+2] annulation | Nitrones, isocyanides | 1,2,4-Oxadiazolidin-5-ones | Silver catalyst | nih.gov |

| Pericyclic cascade process | Enantiopure N-aryl nitrones, ethylphenylketene | Oxindoles | - | st-andrews.ac.uk |

Exploration of N-phenyl-alpha-p-tolyl-nitrone and Analogues in Advanced Spectroscopic Probes

The unique electronic properties of nitrones and their derivatives are being harnessed for the development of advanced spectroscopic probes. These probes are designed to detect and quantify various analytes, including metal ions and reactive oxygen species, through changes in their fluorescence or other spectroscopic signals.

While direct applications of N-phenyl-alpha-p-tolyl-nitrone as a spectroscopic probe are not extensively documented in the provided search results, the broader class of nitrones and related nitrogen-containing compounds are actively being investigated for this purpose. For instance, fluorescent probes incorporating moieties like tetraphenylethylene (B103901) (TPE) have been developed to detect ions such as Cu²⁺ and F⁻ through aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms. researchgate.net

The principle of using nitrones as spin traps for detecting short-lived free radicals via electron paramagnetic resonance (EPR) spectroscopy is well-established. nih.govmdpi.com This concept can be extended to the design of fluorescent probes where the reaction of the nitrone with a specific analyte triggers a change in fluorescence. For example, nitrone-modified gold nanoparticles have been synthesized and characterized for potential use as 18F-labeled positron emission tomography (PET) probes. acs.org The development of nitrone-based probes, potentially including analogues of N-phenyl-alpha-p-tolyl-nitrone with tailored spectroscopic properties, represents a promising area for future research in diagnostics and bioimaging. bath.ac.uk

Q & A

Basic: What are the recommended methods for synthesizing and structurally characterizing N-phenyl-alpha-p-tolyl nitrone?

Answer:

Synthesis typically involves condensation reactions between phenylhydroxylamine derivatives and p-tolualdehyde under controlled conditions. Structural characterization requires X-ray crystallography to resolve bond angles and dihedral conformations. For example, crystallographic data reveals a dihedral angle of 69.1° between the phenyl ring and the butyl group in analogous nitrones, indicating steric and electronic influences on molecular geometry . The InChI code (1S/C11H14N2O3) and molecular formula (C11H14N2O3) provide additional verification tools for purity and identity .

Basic: How can researchers analyze the structural conformation of N-phenyl-alpha-p-tolyl nitrone to predict reactivity?

Answer:

Conformational analysis via X-ray crystallography and computational modeling (e.g., DFT) is critical. Dihedral angles between aromatic rings and substituents (e.g., 69.1° in nitrone analogs) directly influence 1,3-dipolar reactivity in cycloadditions . Comparative studies with CSD database entries (e.g., KEMSIF30, VOJLUC31) can validate structural trends and predict steric hindrance or electronic effects in reaction pathways .

Basic: What experimental protocols are used to detect nitrone-radical adducts in biological systems?

Answer:

Spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) are employed to stabilize transient radicals. For DNA adduct detection:

- Treat cells (e.g., RAW cells) with CuCl₂/H₂O₂ to induce oxidative stress.

- Extract DNA and analyze DMPO-nitrone adducts via anti-DMPO antisera in Western blotting or ELISA .

- For hemoglobin adducts, use nitrocellulose membranes blocked with bovine serum albumin (BSA) to minimize nonspecific binding .

Advanced: How do 1,3-dipolar cycloadditions of N-phenyl-alpha-p-tolyl nitrone contribute to heterocyclic synthesis?

Answer:

Nitrones undergo stereoselective [3+2] cycloadditions with dipolarophiles like alkenes or alkynes. For example:

- Reaction with 5-bornyloxy-2(5H)-furanone yields isoxazolidines with >90% efficiency, confirmed via IR, NMR, and MS .

- Copper-catalyzed Kinugasa reactions with terminal alkynes form β-lactams, with regioselectivity controlled by substituent electronic effects .

- Computational modeling of transition states (e.g., Hammett plots) can rationalize regiochemical outcomes.

Advanced: What in vivo models and metrics evaluate the neuroprotective efficacy of nitrone derivatives?

Answer:

- Focal ischemia models : Middle cerebral artery occlusion (MCAO) in rodents assesses neuroprotection via neuronal death in the CA1 hippocampus and cortical regions.

- Key metrics : Neurological Deficit Score (NDS), apoptosis markers (e.g., caspase-3), and MRI imaging.

- Example : Nitrone 69 showed superior CA1 protection, while nitrone 75 had higher cortical efficacy at lower doses, highlighting structure-activity relationships .

Advanced: What are the key challenges in translating nitrone-based therapeutics to clinical trials?

Answer:

- Permeability : NXY-059 failed Phase III due to poor blood-brain barrier penetration .

- Experimental bias : Preclinical models often overestimate efficacy due to non-blinded protocols or non-standardized dosing.

- Clinical design : Adaptive trial designs and pharmacokinetic modeling (e.g., allometric scaling) are critical to mitigate translational gaps .

Advanced: How can researchers resolve contradictions in pharmacological data for nitrone derivatives?

Answer:

- Mechanistic redundancy : Use orthogonal assays (e.g., EPR for radical scavenging, RNA-seq for pathway analysis) to confirm on-target effects.

- Dose-response validation : Compare EC₅₀ values across in vitro (e.g., cell-free radical traps) and in vivo models .

- Meta-analysis : Cross-reference CSD crystallographic data with pharmacological outcomes to identify structural motifs linked to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.